![molecular formula C18H35NO2 B14398172 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine CAS No. 89857-76-1](/img/structure/B14398172.png)
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine is a complex organic compound that features a dioxolane ring fused with a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine typically involves the formation of the dioxolane ring followed by its attachment to the pyrrolidine moiety. One common method involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This is followed by a nucleophilic substitution reaction to attach the pyrrolidine group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. Catalysts like Lewis acids can be employed to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group, preventing unwanted reactions at certain sites. The pyrrolidine moiety can interact with biological receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Uniqueness: 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine is unique due to its specific combination of a dioxolane ring and a pyrrolidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
89857-76-1 |
|---|---|
Formule moléculaire |
C18H35NO2 |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
1-[(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C18H35NO2/c1-3-4-5-6-7-8-9-12-18(2)20-16-17(21-18)15-19-13-10-11-14-19/h17H,3-16H2,1-2H3 |
Clé InChI |
OWQNVZLPLHQAKI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1(OCC(O1)CN2CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one](/img/structure/B14398094.png)
![4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine](/img/structure/B14398104.png)
![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
![Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14398114.png)
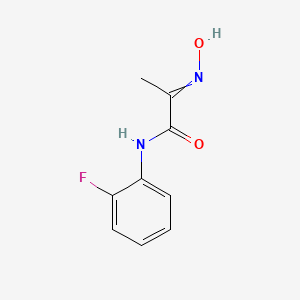
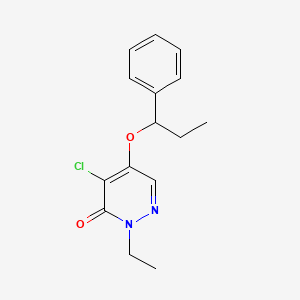
![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)
![1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14398136.png)
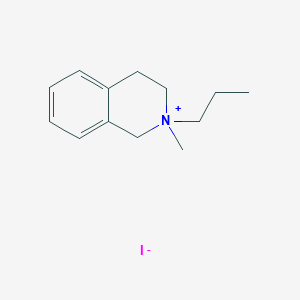
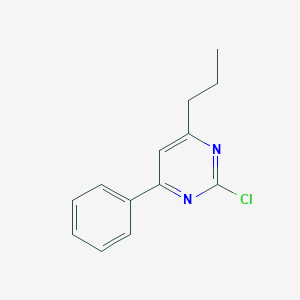
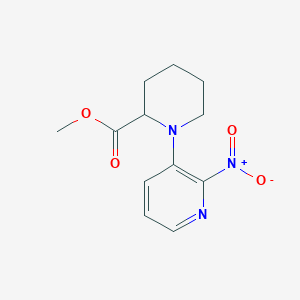
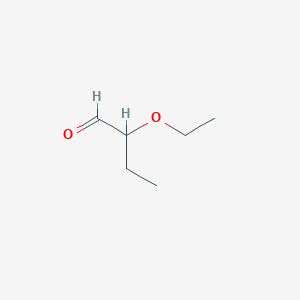
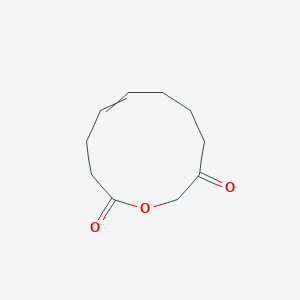
![2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14398180.png)
